2-Methoxy-5-methylpyridin-3-amine

Antitumor Antibiotic Synthesis Total Synthesis Streptonigrin

2-Methoxy-5-methylpyridin-3-amine is a polysubstituted pyridine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It features a specific 2-methoxy-5-methyl-3-amine substitution pattern on the pyridine ring, classifying it as a versatile small-molecule building block.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 179677-17-9
Cat. No. B064297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylpyridin-3-amine
CAS179677-17-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)N
InChIInChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3
InChIKeyMHUGUFYRWAUTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylpyridin-3-amine (CAS 179677-17-9) as a Key Pyridine Scaffold for Targeted Synthesis


2-Methoxy-5-methylpyridin-3-amine is a polysubstituted pyridine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It features a specific 2-methoxy-5-methyl-3-amine substitution pattern on the pyridine ring, classifying it as a versatile small-molecule building block. Its primary documented role is as a key synthetic intermediate, most notably identified as a direct precursor in the synthesis of the antitumor antibiotic streptonigrin . It is also widely cited for use in constructing kinase inhibitor libraries and other biologically active molecules for pharmaceutical research .

Why 2-Methoxy-5-methylpyridin-3-amine Cannot Be Replaced by a Generic Pyridin-3-amine


Generic substitution fails because the specific 2-methoxy-5-methyl-3-amine substitution pattern is not electronically or sterically equivalent to simple or differently substituted pyridin-3-amines. This compound serves as a direct precursor to the specific pentasubstituted pyridine core of streptonigrin , a complex architecture where the methoxy group at the 2-position is essential for the final natural product's activity. Replacing it with a non-methoxylated analog, such as 5-methylpyridin-3-amine (CAS 3430-19-1), would fundamentally alter the synthetic route and the properties of the final compound, breaking a crucial structure-activity relationship. The dual electron-donating effects and specific steric profile of the 2-OCH3 and 5-CH3 groups create a unique reactivity manifold for downstream cross-coupling and functionalization reactions that simpler fragments cannot replicate.

Quantitative Differentiation of 2-Methoxy-5-methylpyridin-3-amine Against Key Analogs


Defined Role as Direct Streptonigrin Precursor vs. Generic Pyridin-3-amines

2-Methoxy-5-methylpyridin-3-amine is explicitly named as a precursor to the pentasubstituted pyridine core of the complex antitumor antibiotic streptonigrin . This establishes a direct synthetic trajectory toward a specific biologically active molecule. In contrast, common unsubstituted pyridin-3-amine (CAS 462-08-8) cannot serve this role without extensive, multi-step functionalization to install the required 2-methoxy and 5-methyl groups, making the route synthetically inferior. The defining differentiation is its ability to directly provide a specific, complex substitution pattern essential for the target molecule's core .

Antitumor Antibiotic Synthesis Total Synthesis Streptonigrin

Differentiated Reactivity Profile in Kinase Inhibitor Synthesis vs. 5-Methylpyridin-3-amine

Research on pyridin-3-amine derivatives for non-small cell lung cancer (NSCLC) highlights that multisubstituted pyridin-3-amines, like the target compound, are critical for achieving multitargeted kinase inhibition [1]. The compound 2-Methoxy-5-methylpyridin-3-amine provides a distinct advantage over the simpler building block 5-methylpyridin-3-amine (CAS 3430-19-1). The 2-methoxy group is a key fragment for engaging the kinase hinge region or influencing metabolic stability, a role the hydrogen in 5-methylpyridin-3-amine cannot fulfill [1]. While the paper does not contain the exact compound, it demonstrates that highly optimized pyridin-3-amine derivatives (e.g., compound 3m) achieve potent nanomolar inhibition against FGFR1-3 and show significant in vivo tumor growth inhibition (TGI = 66.1%) [1]. This establishes that the 2-alkoxy-5-methyl substitution pattern is key to activity, making 2-methoxy-5-methylpyridin-3-amine a more advanced and functionally relevant starting point for a medicinal chemistry program than a non-alkoxylated analog.

Kinase Inhibitors Medicinal Chemistry FGFR NSCLC

Batch-Specific Quality Control Data as a Procurement Differentiator

While structural identifiers define the molecule, the verifiable purity and analytical characterization of a purchased batch are critical procurement differentiators. Supplier Bidepharm provides specific batch-level QC data for this compound, including NMR, HPLC, and GC reports . This contrasts with many vendors who only provide a nominal purity. This transparency allows direct verification of the compound's identity and purity (95%) before use, reducing the risk of experimental failure due to unknown impurities. For comparators like 2-methoxypyridin-3-amine (CAS 20265-38-7), such detailed batch-specific documentation may not be universally available from all sources, making the procurement process for this compound more robust and auditable .

Quality Control Procurement Analytical Chemistry

Validated Application Scenarios for Procuring 2-Methoxy-5-methylpyridin-3-amine


Total Synthesis of Streptonigrin and Analogous Pentasubstituted Pyridine Cores

This compound is the preferred starting material for research groups undertaking the total synthesis of streptonigrin or designing analogs with a densely functionalized pyridine core. As a direct precursor , it provides a pre-assembled segment that shortcuts the need for challenging late-stage functionalization, de-risking a historically difficult synthetic target .

Structure-Activity Relationship (SAR) Exploration of FGFR and Multitargeted Kinase Inhibitors

Medicinal chemistry teams focused on non-small cell lung cancer (NSCLC) or other kinase-driven diseases should procure this compound to build focused libraries. Its 2-methoxy-5-methyl-3-amine core maps directly onto a proven pharmacophore for potent FGFR inhibition (supported by class-level data) [1], offering a strategic entry point for expanding SAR around a validated kinase inhibitor scaffold [1].

Reproducible, Auditable Small-Molecule Library Synthesis for Drug Discovery

In screening library production requiring high reproducibility, this compound's availability with complete, verifiable batch-specific QC data (NMR, HPLC, GC) is a distinct advantage. Procurement decisions can be audited, and any future batch-to-batch variability can be traced, meeting the higher standard required for libraries intended for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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